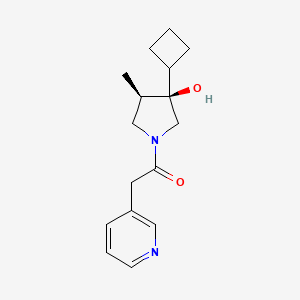
N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide, also known as JNJ-42165279, is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and is implicated in the development of insulin resistance, a key feature of type 2 diabetes. JNJ-42165279 has shown promising results in preclinical studies as a potential therapy for type 2 diabetes.
Mécanisme D'action
N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide is a selective inhibitor of PTP1B, a phosphatase that dephosphorylates the insulin receptor and downstream signaling molecules. Inhibition of PTP1B results in increased insulin signaling and glucose uptake in peripheral tissues, leading to improved glucose homeostasis. N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide has been shown to be selective for PTP1B over other protein tyrosine phosphatases, making it a promising therapeutic target for type 2 diabetes.
Biochemical and Physiological Effects
N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes. The compound increases glucose uptake in skeletal muscle and adipose tissue and reduces hepatic glucose production. N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide also improves lipid metabolism and reduces inflammation in adipose tissue. These effects are attributed to the inhibition of PTP1B and the subsequent activation of insulin signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also selective for PTP1B, which makes it a useful tool for studying the role of this phosphatase in insulin signaling and glucose homeostasis. However, N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide has some limitations. It has a relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent. It also has low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
For research on this compound include:
1. Clinical trials to evaluate the safety and efficacy of N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide in humans with type 2 diabetes.
2. Studies to investigate the optimal dosing and administration of N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide for maximum efficacy.
3. Development of new formulations or delivery methods to improve the bioavailability and pharmacokinetics of N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide.
4. Studies to investigate the long-term effects of N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide on glucose homeostasis, lipid metabolism, and inflammation in preclinical models.
5. Investigation of the potential use of N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide in combination with other therapies for type 2 diabetes, such as metformin or GLP-1 receptor agonists.
In conclusion, N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide is a small molecule inhibitor of PTP1B that has shown promising results in preclinical studies as a potential therapy for type 2 diabetes. Further research is needed to evaluate the safety and efficacy of this compound in humans and to investigate its optimal dosing and administration, long-term effects, and potential use in combination with other therapies.
Méthodes De Synthèse
N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide was synthesized by a multi-step process involving the coupling of 4'-methoxybiphenyl-2-amine with 1-(1H-pyrrol-3-yl) piperidine-3-carboxylic acid, followed by the addition of a carbonyl group to the pyrrole ring. The final product was obtained by purification using column chromatography. The synthesis method has been described in detail in a patent application filed by Janssen Pharmaceutica.
Applications De Recherche Scientifique
N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide has been extensively studied in preclinical models of type 2 diabetes. In a study published in the Journal of Medicinal Chemistry, N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide was shown to improve glucose tolerance and insulin sensitivity in obese mice fed a high-fat diet. The compound also reduced hepatic glucose production and increased glucose uptake in skeletal muscle and adipose tissue. These effects were attributed to the inhibition of PTP1B, which resulted in increased insulin signaling and glucose uptake.
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)phenyl]-1-(1H-pyrrole-3-carbonyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-30-20-10-8-17(9-11-20)21-6-2-3-7-22(21)26-23(28)19-5-4-14-27(16-19)24(29)18-12-13-25-15-18/h2-3,6-13,15,19,25H,4-5,14,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPVCFPMNNJGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3CCCN(C3)C(=O)C4=CNC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5690269.png)
![6-(4-fluorophenyl)-2-(methoxymethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5690274.png)

![N-(2-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5690283.png)

![3,5-dimethyl-1-[1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-3-pyrrolidinyl]-1H-pyrazole](/img/structure/B5690296.png)
![7-methyl-2-(2-phenoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5690303.png)
![{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid](/img/structure/B5690308.png)
![4-{[1-benzyl-5-(1,3-thiazol-4-ylmethyl)-1H-1,2,4-triazol-3-yl]methyl}-1-methylpiperidine](/img/structure/B5690309.png)
![8-(5-fluoro-2-methoxybenzoyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5690323.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidin-3-yl)methyl]cyclopent-3-ene-1-carboxamide](/img/structure/B5690331.png)
![3-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5690343.png)
![7-methoxy-N-[2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethyl]chromane-3-carboxamide](/img/structure/B5690346.png)
